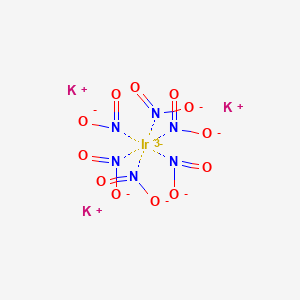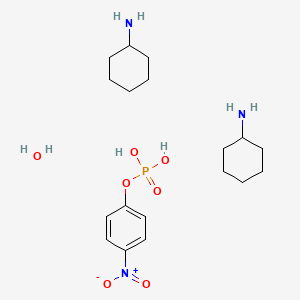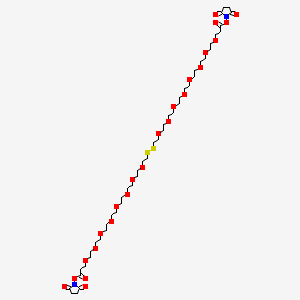
Potassium hexanitroiridate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexanitroiridate(III) is a chemical compound with the molecular formula K3Ir(NO2)6 . It is most frequently used in industrial and chemical applications .
Molecular Structure Analysis
The molecular structure of Potassium hexanitroiridate(III) is represented by the formula K3Ir(NO2)6 . The molecular weight of the compound is 585.54 .Physical And Chemical Properties Analysis
Potassium hexanitroiridate(III) is a yellow powder . It has a molecular weight of 585.54 and a molecular formula of K3Ir(NO2)6 .Scientific Research Applications
Chemistry and Inorganic Synthesis
Potassium hexanitroiridate(III) and related compounds have been studied extensively in the field of inorganic chemistry. For instance, the reduction of hexammineiridium(III) ion with potassium in ammonia, as described by Watt, Helvenston, and Sharif (1962), can produce pentammineiridium(0), confirming the existence of the ammine from the reduction of bromopentammineiridium(III) ion [Watt, Helvenston, & Sharif, 1962]. This process highlights the potential use of potassium hexanitroiridate(III) in synthesizing various inorganic compounds.
Material Science and Coordination Chemistry
The synthesis and study of related compounds, such as potassium hexabromoiridate(IV), have been developed, contributing to the understanding of crystallographic parameters and thermal decomposition in material science. This is exemplified by the work of Gubanov et al. (2002), who used X-ray diffraction and other spectroscopy methods to study these complexes [Gubanov et al., 2002].
Biochemistry and Electron Transfer Studies
Potassium hexanitroiridate(III) and similar compounds have also been explored in biochemistry. Lüthje and Böttger (1989) compared various artificial electron acceptors, including potassium hexabromoiridate, and investigated their effects on plant roots. These studies are crucial for understanding electron transfer mechanisms in biological systems [Lüthje & Böttger, 1989].
Analytical Chemistry
The compound has been applied in the field of analytical chemistry as well. For example, the flow injection spectrophotometric determination of vitamin E using a potassium ferricyanide–Fe(III) detection system by Jadoon et al. (2010) demonstrates the potential of potassium hexanitroiridate(III) in developing sensitive analytical methods for various compounds [Jadoon et al., 2010].
Environmental Science
In environmental science, the study of hexavalent chromium reduction by Fe(II)-Fe(III) layered double hydroxysalt green rusts as examined by Loyaux-Lawniczak et al. (2000) is significant. Their interaction with potassium chromate solutions and the subsequent reduction of Cr(VI) to Cr(III) highlights the importance of potassium hexanitroiridate(III) in environmental remediation processes [Loyaux-Lawniczak et al., 2000].
Safety and Hazards
Mechanism of Action
Target of Action
Potassium hexanitroiridate(III) is a complex inorganic compound with the formula K3Ir(NO2)6 It’s important to note that the compound’s targets can vary depending on its application in different fields such as industrial and chemical applications .
Mode of Action
It’s known that the compound is highly reactive, similar to other alkali metals .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of Potassium hexanitroiridate(III) can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
tripotassium;iridium(3-);hexanitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q-3;3*+1;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAFZBZDQUBNNR-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Ir-3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrK3N6O12-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)
![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)
![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)




![2,2-dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)


